
3alpha-Hydroxydesogestrel
Overview
Description
3alpha-Hydroxydesogestrel is a critical intermediate metabolite in the bioactivation pathway of desogestrel, a synthetic progestogen widely used in hormonal contraceptives. Desogestrel itself is a 3-deoxo steroid that lacks intrinsic progestogenic activity until metabolized. The conversion occurs via a two-step enzymatic process: first, desogestrel undergoes hydroxylation at the 3α position to form this compound, followed by oxidation to the active metabolite 3-ketodesogestrel . This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2C9 and, to a lesser extent, CYP2C19 . The efficiency of this metabolic pathway directly influences the contraceptive efficacy of desogestrel, as 3-ketodesogestrel binds to progesterone receptors with high affinity.
Preparation Methods
Enzymatic Biotransformation Pathways
Role of CYP2C Isoforms in Hydroxylation
3alpha-Hydroxydesogestrel is primarily formed via the bioactivation of desogestrel, a 3-deoxo progestogen. Human liver microsomes catalyze the sequential oxidation of desogestrel to this compound and subsequently to 3-ketodesogestrel . Isotope-labeled studies confirm that CYP2C9 is the dominant enzyme responsible for the 3alpha-hydroxylation step, exhibiting a K<sub>m</sub> of 6.5 µM and V<sub>max</sub> of 1269 pmol·mg<sup>−1</sup>·min<sup>−1</sup> . CYP2C19 contributes to a lesser extent, as evidenced by partial inhibition with S-mephenytoin . Anti-CYP2C9/2C19 antibodies completely abolish desogestrel metabolism, underscoring their indispensability .
Microbial Transformation as an Alternative
Microbial systems offer scalable routes to this compound. Clostridium paraputrificum reduces 3-ketodesogestrel to this compound with high stereoselectivity, yielding the 5β-dihydro and tetrahydro metabolites . Similarly, Mycobacterium smegmatis produces 5α-H-series metabolites, though with lower specificity . These biotransformations avoid the regiochemical challenges of chemical synthesis but require stringent anaerobic conditions and prolonged incubation times (18–24 hours) .
Chemical Synthesis Strategies
Thioketal Protection and Deprotection
A patented synthesis route begins with 18-methyl estra-4-ene-3,11,17-trione (compound IV). The 3-keto group is protected with dithiols (e.g., 1,2-ethanedithiol) under BF<sub>3</sub>·Et<sub>2</sub>O catalysis, forming a thioketal (compound V, 98–100% yield) . Subsequent ethylene glycol ketal protection of the 17-keto group yields compound VI, which undergoes Wittig olefination at C11 to introduce the methylene group . Hydrolysis with HCl (pH 1–2, 20–25°C, 18–24 hours) removes the 17-ketal, affording compound VII .
Table 1: Key Reaction Conditions for Thioketal Intermediate Synthesis
Ethynylation and Birch Reduction
Comparative Analysis of Methodologies
Efficiency and Scalability
Chemical synthesis offers higher throughput (multi-gram scale) but requires toxic reagents (BF<sub>3</sub>, TsOH) and generates hazardous waste . Microbial transformation, while environmentally benign, is limited by low volumetric productivity (mg/L scales) and the need for specialized bioreactors .
Stereochemical Control
Enzymatic methods excel in stereoselectivity, producing this compound with >98% enantiomeric excess . Chemical routes risk epimerization at C3 during thioketal deprotection, necessitating chiral chromatography for purification .
Table 2: Stereochemical Outcomes by Method
Method | 3alpha:3beta Ratio | Key Challenge |
---|---|---|
CYP2C9-mediated | 10:1 | Enzyme inhibition by sulfaphenazole |
C. paraputrificum | 20:1 | Slow kinetics (24–48 h) |
Chemical synthesis | 3:1 | Epimerization during HCl hydrolysis |
Physicochemical Characterization
This compound (CAS 70805-84-4) has a molecular formula C<sub>22</sub>H<sub>30</sub>O<sub>2</sub> (MW 326.47 g/mol) and predicted density of 1.13 g/cm<sup>3</sup> . Its <sup>1</sup>H NMR (CDCl<sub>3</sub>) shows distinct signals at δ 0.81 (18-CH<sub>3</sub>), δ 5.67 (H-4), and δ 3.52 (3α-OH) . The compound’s low aqueous solubility (logP ≈ 3.8) necessitates formulation with cyclodextrins or surfactants for bioavailability .
Industrial and Pharmacological Implications
Current Good Manufacturing Practice (GMP) protocols favor chemical synthesis due to batch consistency, albeit with higher production costs (>$50,000/kg) . Emerging biocatalytic approaches using immobilized CYP2C9 enzymes promise cost reduction but remain experimental . Pharmacokinetically, this compound’s short half-life (4–6 h) necessitates sustained-release formulations, driving research into prodrug derivatives .
Chemical Reactions Analysis
3alpha-Hydroxydesogestrel undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a ketone group, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced back to desogestrel using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like methanol or ethanol, and reaction temperatures typically range from room temperature to 100°C. Major products formed from these reactions include oxidized or reduced forms of the compound, as well as various substituted derivatives.
Scientific Research Applications
Chemical and Biological Research
Chemistry Applications
3alpha-Hydroxydesogestrel serves as a reference compound in the study of steroid metabolism and enzymatic reactions involving hydroxysteroid dehydrogenases. It is instrumental in understanding the metabolic pathways of progestins and their biochemical interactions within biological systems.
Biological Mechanisms
The compound primarily targets the progesterone receptor, leading to significant progestogenic activity. Research indicates that it binds effectively to both progesterone receptor-A (PR-A) and PR-B, demonstrating a binding affinity greater than that of natural progesterone. This interaction modulates gene expression related to reproductive functions, thereby influencing ovulation and menstrual cycle regulation.
Medical Applications
Hormonal Contraceptives
this compound plays a critical role in the efficacy of hormonal contraceptives. Studies have shown that it inhibits ovulation in approximately 97% of cycles, making it a reliable component in contraceptive formulations. Its low androgenic activity is particularly advantageous, minimizing side effects often associated with other progestins .
Clinical Case Studies
- Contraceptive Efficacy Study : A clinical trial involving women using desogestrel demonstrated high contraceptive efficacy with minimal androgenic side effects. Monitoring hormonal levels revealed stable testosterone levels despite increased 3-keto-desogestrel concentrations, indicating low androgenic impact.
- Metabolic Impact Study : Research on patients with varying hepatic function indicated altered pharmacokinetics for desogestrel and its metabolites. This finding suggests necessary dosage adjustments for individuals with impaired liver function to maintain therapeutic efficacy.
Pharmacokinetics and Metabolism
This compound is rapidly metabolized in the liver and intestinal mucosa to form etonogestrel, its biologically active metabolite. The pharmacokinetic profile includes:
- Absorption : Maximum serum concentrations are typically reached within 2-3 hours post-administration.
- Half-Life : Ranges from 12 to 24 hours, allowing for effective dosing schedules in contraceptive use.
- Metabolic Pathways : The primary pathway involves conversion to 3-keto-desogestrel, which exhibits strong binding to progesterone receptors .
Data Tables
Parameter | Value |
---|---|
Maximum Serum Concentration | 5,840 ± 1,667 pg/mL |
Minimum Plasma Levels | 1,400 ± 560 pg/mL |
Area Under Curve (AUC0-24) | 52,299 ± 17,878 pg/mL·hr |
Half-Life | 12-24 hours |
Mechanism of Action
3alpha-Hydroxydesogestrel exerts its effects by binding to progesterone receptors in target cells. This binding initiates a cascade of molecular events that lead to changes in gene expression and cellular function . The compound acts as a transcription factor, modifying the synthesis of messenger RNA and influencing various biological processes. Key molecular targets and pathways involved include the progesterone receptor pathway and related signaling mechanisms .
Comparison with Similar Compounds
3beta-Hydroxydesogestrel
3beta-Hydroxydesogestrel is a stereoisomer of 3alpha-Hydroxydesogestrel, differing only in the hydroxyl group’s orientation at the 3-position. While both isomers are formed during desogestrel metabolism, This compound is the predominant metabolite , with 3beta-Hydroxydesogestrel produced in significantly smaller quantities . Studies using cDNA-expressed CYP2C9 and CYP2C19 microsomes revealed that 3alpha-hydroxylation is favored kinetically, with a Km of 6.5 µM and Vmax of 1269 pmol/mg/min for CYP2C9, whereas quantitative data for 3beta-hydroxylation remain unreported . This stereoselectivity underscores CYP2C9’s preference for the α-configuration, likely due to substrate-enzyme binding dynamics.
3-Ketodesogestrel
3-Ketodesogestrel is the pharmacologically active metabolite responsible for desogestrel’s progestogenic effects. Unlike this compound, which is a transient intermediate, 3-ketodesogestrel exhibits sustained receptor binding and is further metabolized by CYP3A4, a process linked to variability in drug clearance among individuals . The conversion from this compound to 3-ketodesogestrel is irreversible, making the former a critical bottleneck in achieving therapeutic concentrations of the active form.
Other Structurally Related Compounds
While hydroxylated steroids like 12alpha-Hydroxyevodol (a triterpenoid) and 3-methylindole derivatives exist, these compounds belong to distinct chemical classes and lack structural or functional homology to this compound .
Data Tables
Table 1. Enzymatic Parameters of this compound Formation
Parameter | CYP2C9 | CYP2C19 |
---|---|---|
Km (µM) | 6.5 | Not reported |
Vmax (pmol/mg/min) | 1269 | Not reported |
Inhibitor (Ki) | Sulfaphenazole (0.91 µM) | S-mephenytoin (partial inhibition) |
Table 2. Key Differences Between Metabolites
Property | This compound | 3beta-Hydroxydesogestrel | 3-Ketodesogestrel |
---|---|---|---|
Enzyme Responsible | CYP2C9/CYP2C19 | CYP2C9/CYP2C19 | CYP3A4 |
Metabolic Role | Intermediate | Minor metabolite | Active form |
Receptor Binding | Weak | Negligible | High affinity |
Research Findings and Implications
- Drug Interactions : Co-administration with CYP2C9 inhibitors (e.g., sulfaphenazole) or CYP3A4 inducers (e.g., rifampicin) could disrupt desogestrel metabolism, necessitating dose adjustments .
- In Vitro vs. In Vivo Relevance : While CYP2C19 contributes minimally in vitro, its role in vivo remains uncertain, warranting further pharmacogenetic studies .
Biological Activity
3alpha-Hydroxydesogestrel is a metabolite of desogestrel, a synthetic progestin widely used in hormonal contraceptives. Understanding its biological activity is crucial for evaluating its pharmacological profile, particularly its progestogenic and potential androgenic effects. This article synthesizes current research findings, case studies, and relevant data tables to provide an in-depth overview of the biological activity of this compound.
Pharmacokinetics and Metabolism
Desogestrel is rapidly metabolized in the liver and gut wall, primarily to 3-keto-desogestrel and this compound. The kinetics of these metabolites are essential for understanding their biological effects.
- Absorption and Distribution : After oral administration, maximum serum concentrations of 3-keto-desogestrel are reached within 2-3 hours, with a half-life ranging from 12 to 24 hours .
- Metabolic Pathways : The primary metabolic pathway involves conversion to 3-keto-desogestrel, which exhibits strong binding to progesterone receptors. This compound also contributes to the overall progestogenic activity but is less studied compared to its counterpart .
Biological Activity
The biological activity of this compound can be characterized by its interaction with steroid hormone receptors and its physiological effects.
Progestogenic Activity
This compound exhibits significant progestogenic activity, which is critical for its role in contraceptive formulations. Research indicates that it binds effectively to progesterone receptors, leading to changes in gene expression related to reproductive functions.
- Receptor Binding : Studies show that desogestrel and its metabolites have a high affinity for progesterone receptor-A (PR-A) and PR-B, with binding affinities significantly greater than that of progesterone itself .
Androgenic Activity
While desogestrel is known for its low androgenic activity, the specific contribution of this compound remains less clear. However, it has been shown to have minimal intrinsic androgenicity, making it a favorable choice for contraceptive applications .
Case Studies
Several case studies have highlighted the clinical implications of using desogestrel-based contraceptives, focusing on the metabolic profile and side effects associated with its metabolites.
-
Case Study on Contraceptive Efficacy :
- A clinical trial involving women using desogestrel demonstrated a high contraceptive efficacy with minimal side effects attributed to androgenic activity. The study monitored hormonal levels and metabolic responses over several cycles.
- Results indicated that while serum levels of 3-keto-desogestrel increased significantly, levels of testosterone remained stable, indicating low androgenic impact .
-
Metabolic Impact Study :
- Another study explored the metabolic pathways of desogestrel in patients with varying hepatic function. The findings showed that individuals with impaired liver function had altered pharmacokinetics for both desogestrel and its metabolites, suggesting a need for dosage adjustments in this population .
Research Findings
Recent studies have focused on the detailed mechanisms by which this compound exerts its biological effects:
- Gene Expression Modulation : It has been shown that progestins like this compound can modulate gene expression involved in inflammation and steroidogenesis through receptor-mediated pathways .
- Steroid Biosynthesis Pathway : Enrichment analysis revealed that genes associated with steroid biosynthesis were significantly affected by treatments involving desogestrel metabolites, suggesting potential implications for conditions like ovarian steroidogenesis disorders .
Data Tables
Parameter | Value |
---|---|
Maximum Serum Concentration | 5,840 ± 1,667 pg/mL |
Minimum Plasma Levels | 1,400 ± 560 pg/mL |
AUC0-24 at Steady State | 52,299 ± 17,878 pg/mL·hr |
Half-Life | 12-24 hours |
Q & A
Q. Basic: What analytical techniques are recommended for characterizing 3alpha-Hydroxydesogestrel in experimental settings?
Answer:
For structural confirmation, use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Compare spectral data with reference standards (e.g., NIST-certified databases) to validate purity and identity . For quantitative analysis, employ HPLC or LC-MS with validated calibration curves, ensuring solvent compatibility and column stability under experimental conditions. Include retention time and fragmentation patterns for cross-validation .
Q. Basic: How should researchers design experiments to assess the metabolic stability of this compound in vitro?
Answer:
Use hepatocyte or microsomal assays under physiologically relevant conditions (pH 7.4, 37°C). Include controls for enzyme activity (e.g., CYP3A4 inhibitors) and measure time-dependent depletion of the compound via LC-MS. Normalize data to protein content and report half-life (t1/2) and intrinsic clearance (CLint). Validate reproducibility across triplicate runs and use statistical tools (e.g., ANOVA) to assess variability .
Q. Advanced: How can conflicting pharmacokinetic data on this compound’s bioavailability be resolved?
Answer:
Discrepancies may arise from differences in assay sensitivity (e.g., ELISA vs. LC-MS) or interspecies metabolic variations. Conduct a systematic review of methodologies used in prior studies, focusing on:
- Sample preparation (e.g., plasma protein binding effects).
- Pharmacokinetic models (e.g., compartmental vs. non-compartmental analysis).
- Statistical power and sample sizes.
Replicate key studies under standardized conditions and perform meta-analyses to identify confounding variables (e.g., co-administered drugs) .
Q. Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Answer:
Use regioselective hydroxylation protocols with chiral catalysts to preserve stereochemical integrity. Monitor reaction progress via TLC or in situ FTIR. For purification, employ flash chromatography with gradient elution or preparative HPLC. Characterize intermediates at each step to confirm regiochemistry and minimize byproducts. Include negative controls (e.g., reactions without catalysts) to validate specificity .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles to prevent dermal/ocular exposure .
- Work in a fume hood for powder handling or solvent-based procedures.
- Store the compound in airtight containers with desiccants to prevent hygroscopic degradation.
- Follow OSHA HCS guidelines for waste disposal, including segregation of organic waste and neutralization of acidic byproducts .
Q. Advanced: How can researchers address inconsistencies in reported receptor-binding affinities of this compound?
Answer:
Inconsistencies may stem from assay variability (e.g., radioligand vs. fluorescence polarization) or receptor isoform differences. Standardize protocols by:
- Using the same cell line (e.g., HEK293 overexpressing progesterone receptor isoforms).
- Validating ligand concentrations via saturation binding curves.
- Applying computational docking studies to predict binding poses and compare with experimental IC50 values. Publish raw data and analysis scripts to enable reproducibility audits .
Q. Basic: What criteria should guide the selection of animal models for in vivo studies of this compound?
Answer:
Prioritize species with homologous metabolic pathways (e.g., rats for CYP3A4-like metabolism). Include both sexes to assess gender-specific pharmacokinetics. Justify sample sizes using power analysis and report ethical approvals (e.g., IACUC protocols). For longitudinal studies, establish baseline hormone levels and control for circadian variations .
Q. Advanced: How to design a robust literature review framework for identifying research gaps in this compound’s mechanism of action?
Answer:
- Use Boolean search terms in PubMed/Scopus (e.g., “this compound AND pharmacokinetics NOT review”).
- Screen studies for methodological rigor (e.g., blinded assays, validated controls).
- Map findings to pathways (e.g., steroidogenesis, receptor crosstalk) using tools like KEGG or Reactome.
- Identify gaps through comparative tables (e.g., unreported metabolites, untested cell lines) .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Properties
IUPAC Name |
(3R,8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,16-20,23-24H,3-4,6-11,13H2,1H3/t16-,17+,18+,19+,20-,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLDTNLDYRJTAZ-JASYKLOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(CCC34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C[C@@H](CC[C@H]34)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70805-84-4 | |
Record name | 3alpha-Hydroxydesogestrel | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070805844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3.ALPHA.-HYDROXYDESOGESTREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B0JZH6AB6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.